molecular formula C23H25NO7 B11404534 N-(3,4-dimethoxybenzyl)-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11404534
M. Wt: 427.4 g/mol
InChI Key: QBQRKCNJKOIXSB-UHFFFAOYSA-N
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Description

2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that includes both chromen and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps. One common method includes the condensation of 5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl acetic acid with 3,4-dimethoxybenzylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The chromen group can interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl acetic acid
  • 3,4-Dimethoxybenzylamine
  • 5,7-Dimethoxy-4-methylcoumarin

Uniqueness

2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE is unique due to its combination of chromen and acetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H25NO7

Molecular Weight

427.4 g/mol

IUPAC Name

2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C23H25NO7/c1-13-16(23(26)31-20-10-15(27-2)9-19(30-5)22(13)20)11-21(25)24-12-14-6-7-17(28-3)18(8-14)29-4/h6-10H,11-12H2,1-5H3,(H,24,25)

InChI Key

QBQRKCNJKOIXSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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